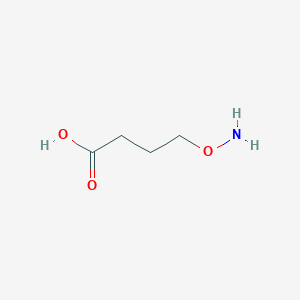
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is a non-proteinogenic amino acid characterized by the presence of an aminooxy functional group attached to the butyric acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) can be synthesized through several methods. One common approach involves the reaction of butyric acid with hydroxylamine under acidic conditions to form the aminooxy group. Another method includes the use of oxime ligation, which supports the regiospecific incorporation of the aminooxy moiety .
Industrial Production Methods: Industrial production of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) often involves fermentation processes using specific bacterial strains. For instance, Clostridium tyrobutyricum is a promising microorganism for the production of butyric acid derivatives . The fermentation process can be optimized through various techniques, including batch, fed-batch, and continuous fermentation combined with cell recycling or immobilization .
Análisis De Reacciones Químicas
Types of Reactions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted derivatives of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1).
Aplicaciones Científicas De Investigación
Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound plays a role in studying enzyme inhibition and metabolic pathways.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) involves its interaction with enzymes and metabolic pathways. The aminooxy group can form covalent bonds with pyridoxal phosphate, inhibiting the activity of vitamin B6-dependent enzymes . This inhibition affects various metabolic processes, including amino acid metabolism and neurotransmitter synthesis .
Comparación Con Compuestos Similares
L-Canaline: A structural analog of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1), L-canaline is also a non-proteinogenic amino acid with an aminooxy group.
Gamma-Aminobutyric Acid (GABA): Although structurally different, GABA is another amino acid with significant biological activity, primarily as an inhibitory neurotransmitter in the central nervous system.
Uniqueness: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is unique due to its aminooxy functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit pyridoxal phosphate-dependent enzymes sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C4H9NO3 |
|---|---|
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
4-aminooxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c5-8-3-1-2-4(6)7/h1-3,5H2,(H,6,7) |
Clave InChI |
SVAAPFWNUGXEIM-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















